molecular formula C10H15FN4O2S B6435236 N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549045-04-5

N-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No.: B6435236
CAS No.: 2549045-04-5
M. Wt: 274.32 g/mol
InChI Key: LSRASPFJNHECOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a heterocyclic compound featuring a 5-fluoropyrimidine core fused to an azetidine ring, with a methylmethanesulfonamide substituent. This structure combines a rigid azetidine scaffold with a fluorinated pyrimidine moiety, which is commonly associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O2S/c1-14(18(2,16)17)5-8-6-15(7-8)10-12-3-9(11)4-13-10/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRASPFJNHECOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

  • Structure : Shares the N-methylmethanesulfonamide group but incorporates a diphenylphosphorylmethyl substituent and a 4-fluorophenyl-isopropyl pyrimidine core.
  • Physicochemical Data : Single-crystal X-ray analysis reveals a mean C–C bond length of 0.006 Å and R factor = 0.065, indicating high crystallinity and structural stability .
  • Applications : Likely explored for kinase inhibition due to phosphoryl groups, though biological data are unavailable.

PF-562271 (CAS 717907-75-0)

  • Structure: Features a trifluoromethylpyrimidine core linked to a 2-oxoindole moiety via an amino bridge, with a methylmethanesulfonamide group on a pyridine ring.
  • Molecular Weight : 507.48 g/mol (C21H20F3N7O3S), significantly higher than the target compound due to the trifluoromethyl and indole groups .

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

  • Structure: Replaces the azetidine ring with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
  • Physicochemical Data : Melting point = 252–255°C; mass = 603.0 (M⁺+1) .
  • Applications: Likely targets kinases or epigenetic regulators due to the chromenone scaffold .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound PF-562271 Chromenone-Pyrazolopyrimidine
Molecular Weight ~350–400 g/mol (estimated) 507.48 g/mol 603.0 g/mol
Melting Point Not reported Not reported 252–255°C
Key Functional Groups Azetidine, 5-fluoropyrimidine Trifluoromethylpyrimidine, indole Pyrazolopyrimidine, chromenone
Solubility Moderate (sulfonamide enhances) Low (trifluoromethyl reduces) Low (chromenone hydrophobic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.